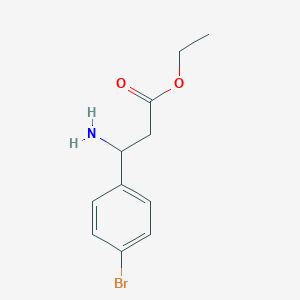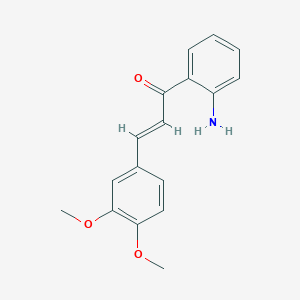
2'-Amino-3,4-dimethoxy-trans-chalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Amino-3,4-dimethoxy-trans-chalcone is a synthetic compound that has been widely studied for its potential medicinal properties. The compound belongs to the chalcone family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2'-Amino-3,4-dimethoxy-trans-chalcone has been extensively studied for its potential medicinal properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. The compound has been tested on various cancer cell lines, including breast, lung, and prostate cancer cells. It has been found to induce cell cycle arrest and apoptosis in these cancer cells. The compound has also been tested on animal models of inflammation and has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 2'-Amino-3,4-dimethoxy-trans-chalcone is not fully understood. However, it is believed to exert its biological activities through various pathways. The compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2'-Amino-3,4-dimethoxy-trans-chalcone has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the development of various diseases. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2'-Amino-3,4-dimethoxy-trans-chalcone in lab experiments is its high yield synthesis method. The compound is also stable and can be easily stored. However, one of the limitations is that the compound is not readily available commercially and needs to be synthesized in the lab.
Zukünftige Richtungen
There are several future directions for research on 2'-Amino-3,4-dimethoxy-trans-chalcone. One area of interest is the development of analogs of the compound with improved biological activities. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammation. Moreover, the compound's pharmacokinetics and toxicity need to be further studied to determine its suitability for clinical use.
Conclusion:
In conclusion, 2'-Amino-3,4-dimethoxy-trans-chalcone is a synthetic compound with potential medicinal properties. The compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities. The synthesis method of the compound is straightforward, and it has been shown to have various biochemical and physiological effects. However, more research needs to be done to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone involves the condensation of 2-amino-3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at a moderate temperature. The product is obtained as a yellow crystalline solid with a high yield.
Eigenschaften
Produktname |
2'-Amino-3,4-dimethoxy-trans-chalcone |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
(E)-1-(2-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO3/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11H,18H2,1-2H3/b9-7+ |
InChI-Schlüssel |
DNLBNDYWSIFCME-VQHVLOKHSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2N)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
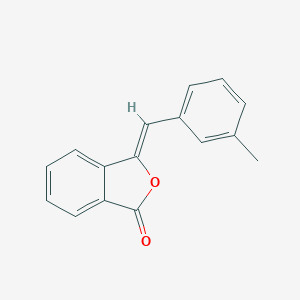
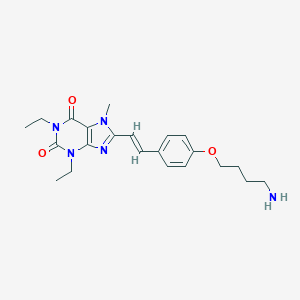
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

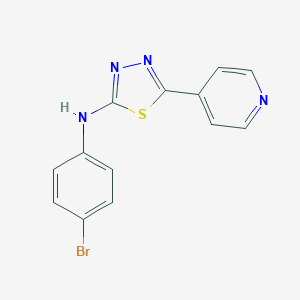
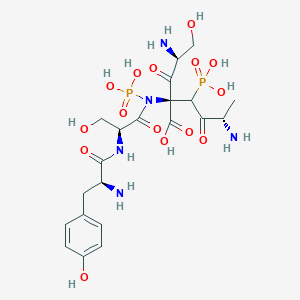

![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
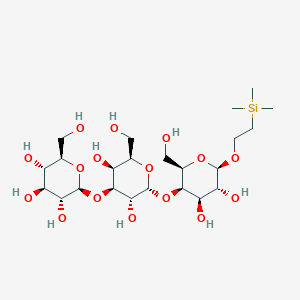
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
